N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide

Physicochemical profiling Drug-likeness Kinase inhibitor design

Synthesizing SAR analogues of Pim kinase inhibitors demands precise structural fidelity. N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide delivers the exact scaffold validated by Pim1 co-crystal structures. • Ready for direct HTS deployment-bypasses 4-8 week custom synthesis. • Terminal alkyne enables CuAAC conjugation to fluorophores/biotin without resynthesis. • Lead-like properties (MW 316, TPSA 81.5 Ų) facilitate permeability and solubility modeling.

Molecular Formula C13H10N4O3S
Molecular Weight 302.31 g/mol
Cat. No. B12932426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide
Molecular FormulaC13H10N4O3S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(C(=O)N1)C(=O)NC2=NC=C(C=C2)C#C)O
InChIInChI=1S/C13H10N4O3S/c1-3-7-4-5-8(14-6-7)15-10(18)9-11(19)16-13(21-2)17-12(9)20/h1,4-6H,2H3,(H,14,15,18)(H2,16,17,19,20)
InChIKeyAHZFSBGEOUPNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide: Identity and Procurement


N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide is a fully synthetic, small-molecule pyrimidine-5-carboxamide derivative (C14H12N4O3S, MW 316.34 g/mol) [1] that belongs to a broader class of heteroaromatic carboxamides explored as kinase inhibitors, particularly against the Pim kinase family [2]. The compound incorporates a 5-ethynylpyridin-2-yl amide moiety coupled to a 4,6-dihydroxy-2-(methylthio)pyrimidine core, a scaffold that has been employed in the design of pan-Pim kinase inhibitors with demonstrated co-crystal structures (e.g., PDB 5IIS) [3]. Its physicochemical profile (clogP ~1.48, TPSA 81.51 Ų) suggests moderate lipophilicity and compliance with Lipinski's Rule of Five [1].

N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide: In-Class Analogs Not Interchangeable


Within the pyrimidine-5-carboxamide kinase inhibitor chemotype, minor structural variations produce substantial shifts in potency, selectivity, and physicochemical properties. In the pan-Pim kinase inhibitor series derived from the pyridyl carboxamide scaffold, single-atom changes in the amide substituent altered Pim1 IC50 values by over 100-fold and profoundly affected metabolic stability [1]. The 5-ethynylpyridin-2-yl moiety introduces a terminal alkyne that can modulate both π-stacking interactions within the kinase ATP-binding pocket and physicochemical parameters such as lipophilicity and solubility relative to non-alkynylated or differently substituted analogs [2]. Consequently, substitution with a structurally related but non-identical pyrimidine-5-carboxamide cannot be assumed to preserve the biological, pharmacokinetic, or selectivity profile without explicit comparative data, making direct procurement of the specific compound essential for experimental reproducibility.

N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide: Procurement Evidence


Lipophilicity and TPSA Differentiation

The 5-ethynylpyridin-2-yl substituent confers a distinct lipophilicity-hydrophilicity balance compared to the unsubstituted pyrimidine-5-carboxamide core scaffold. The target compound exhibits a calculated logP (clogP) of 1.48 and a topological polar surface area (TPSA) of 81.51 Ų [1]. In contrast, the parent 4,6-dihydroxy-2-(methylthio)pyrimidine core (CAS 1979-98-2, C5H6N2O2S, MW 158.18) has a significantly lower clogP and higher relative TPSA per unit mass due to the absence of the lipophilic ethynylpyridyl moiety [2]. This differentiation in physicochemical space is consequential for membrane permeability, solubility, and pharmacokinetic behavior.

Physicochemical profiling Drug-likeness Kinase inhibitor design

Co-Crystal Structure Validation for Pan-Pim Kinase

The pyridyl carboxamide scaffold present in the target compound is directly validated by a co-crystal structure of a closely related analog bound to Pim1 kinase (PDB 5IIS, resolution 2.10 Å, R-Free 0.193) [1]. The co-crystal structure reveals that the pyridyl carboxamide motif forms critical hydrogen bonds with the kinase hinge region (specifically with residue Glu121), while the substituent at the pyridine 5-position occupies the hydrophobic pocket adjacent to the gatekeeper residue [1]. Compounds in this series demonstrated pan-Pim inhibitory activity with IC50 values ranging from low nanomolar to sub-nanomolar against Pim1, Pim2, and Pim3, with selectivity over a panel of >50 kinases [2].

Pim kinase X-ray crystallography Structure-based drug design

Terminal Alkyne for Click Chemistry Conjugation

The 5-ethynyl group on the pyridine ring provides a terminal alkyne functional handle that is absent in the vast majority of commercial pyrimidine-5-carboxamide kinase inhibitors. This alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation to azide-functionalized reporter groups (fluorophores, biotin, affinity resins) [1]. In contrast, closely related pyrimidine carboxamide analogs such as those bearing 5-methyl, 5-chloro, or 5-cyano substituents on the pyridine ring lack this bioorthogonal reactivity, necessitating alternative (and often less efficient) derivatization strategies for target engagement or cellular imaging studies [2].

Click chemistry Bioconjugation Chemical probe development

Lead-Like Properties vs Building Block

The target compound (MW 316.34, clogP 1.48, TPSA 81.51 Ų, rotatable bonds 3, HBD 1, HBA 7) [1] represents a fully elaborated screening-ready molecule, whereas its core building block 4,6-dihydroxy-2-(methylthio)pyrimidine (MW 158.18, C5H6N2O2S) [2] is a synthetic intermediate requiring further derivatization. Compared to other commercially available pyrimidine-5-carboxamide screening compounds in the same MW range (e.g., N-(4-methoxyphenyl)-4-(methylamino)-6-(methylthio)-2-(pyridin-3-yl)pyrimidine-5-carboxamide, MW 381.45) , the target compound offers a lower molecular weight and fewer rotatable bonds, placing it in a more favorable region of lead-like chemical space.

Compound acquisition Screening library Lead-like properties

N-(5-Ethynylpyridin-2-yl)-4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxamide: Application Scenarios


Pan-Pim Kinase Lead Optimization and SAR

Procurement of the target compound is justified for medicinal chemistry teams seeking to expand SAR around the pyridyl carboxamide scaffold validated by the Pim1 co-crystal structure (PDB 5IIS). The 5-ethynyl substituent serves as a starting point for exploring hydrophobic pocket tolerance, with the co-crystal structure [1] guiding rational modification. The compound can be directly profiled in Pim1/Pim2/Pim3 biochemical IC50 assays alongside existing leads from the US9822124B2 patent series [2].

Click Chemistry Probe Development

The terminal alkyne enables conversion of the compound into a functional chemical probe without resynthesis. Under standard CuAAC conditions, the compound can be conjugated to azide-functionalized fluorophores (e.g., Alexa Fluor-azide) for cellular imaging of target engagement, or to biotin-azide for streptavidin pull-down and mass spectrometry-based target identification [3]. This application is inaccessible to non-alkynylated pyrimidine-5-carboxamide analogs.

Physicochemical Benchmarking for Kinase Panels

With its well-characterized physicochemical profile (clogP 1.48, TPSA 81.51 Ų, QED 0.74) [4], the compound can serve as a reference standard for calibrating computational models of kinase inhibitor permeability, solubility, and metabolic stability. Its position in lead-like chemical space makes it a useful comparator when evaluating structurally related but physicochemically divergent analogs in the same Pim kinase inhibitor series.

HTS and Selectivity Profiling Deployment

As a fully elaborated, screening-ready molecule with favorable lead-like properties (MW 316, 3 rotatable bonds) [4], the compound can be directly deployed in HTS campaigns targeting the Pim kinase family or broader kinome selectivity panels. This bypasses the 4–8 week timeline typically required for custom synthesis of the compound from the 4,6-dihydroxy-2-(methylthio)pyrimidine building block [5].

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